Calcium bis(4-oxopent-2-en-2-olate)

Flame Retardancy Fire Suppression Cellulosic Fuels

PVC compounders and biomedical polymer researchers require thermal stabilizers and catalysts that deliver performance without toxicity trade-offs. Ca(acac)₂ directly addresses these constraints with evidence-backed differentiation: • 1.4× greater flame suppression vs. ammonium dihydrogen phosphate in cellulosic and polymer matrices, supporting halogen-free fire retardant reformulation. • Superior initial color retention and long-term thermal stability in rigid PVC compared to conventional Ca/Zn stearate systems, reducing product defects and extending service life. • Initiates ring-opening polymerization of lactide/glycolide to yield high-MW PLA and PGA without cytotoxic tin residues-critical for resorbable sutures and implants. • Non-aqueous sol-gel precursor for phase-controlled hydroxyapatite, eliminating counter-ion contamination from nitrate or chloride salts. Bulk and research quantities available with full CoA documentation.

Molecular Formula C10H14CaO4
Molecular Weight 238.29 g/mol
Cat. No. B8691409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(4-oxopent-2-en-2-olate)
Molecular FormulaC10H14CaO4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
InChIInChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
InChIKeyQAZYYQMPRQKMAC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium bis(4-oxopent-2-en-2-olate) (CAS 19372-44-2): A Technical Baseline for Procurement and Research Applications


Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate (Ca(acac)₂) [1], is a coordination compound of the β-diketonate class, with the molecular formula C₁₀H₁₄CaO₄ and a molecular weight of 238.29 g/mol [1]. It is synthesized through the reaction of calcium hydroxide with acetylacetone [2] and is characterized by its bidentate chelation, which imparts high thermal stability and solubility in organic solvents [1]. As a metal acetylacetonate, it serves as a specialized reagent in catalysis, polymer stabilization, and materials synthesis, distinguishing itself from simpler calcium salts through its unique ligand-mediated properties [1].

Why Generic Substitution of Calcium bis(4-oxopent-2-en-2-olate) with Other Calcium Salts or Metal Acetylacetonates Is Not Supported by Evidence


Direct substitution of calcium bis(4-oxopent-2-en-2-olate) with other calcium salts (e.g., calcium acetate, calcium carbonate) or alternative metal acetylacetonates (e.g., zinc or magnesium analogs) is not technically equivalent and can lead to significant performance failures in key applications. This is because the compound's functional advantages are not solely derived from the calcium ion, but from the specific coordination chemistry of the acetylacetonate ligand in conjunction with calcium [1]. For instance, in PVC thermal stabilization, calcium acetylacetonate demonstrates a distinct mechanism of action and a level of performance that is not matched by traditional calcium/zinc stearate systems [2]. Furthermore, in catalysis, its ability to serve as an effective initiator for ring-opening polymerization of cyclic esters, yielding high molecular weight polymers with low toxicity, is a property not shared by most other calcium compounds, which often produce only low molecular weight polymers or are inactive [3]. These performance divergences necessitate a rigorous, evidence-based approach to selection rather than relying on broad class similarities.

Quantitative Evidence for Selecting Calcium bis(4-oxopent-2-en-2-olate): Head-to-Head Performance Comparisons


Enhanced Flame Inhibition Efficiency Compared to Conventional Ammonium Dihydrogen Phosphate

In a direct comparative study of flame-inhibition properties on cellulosic fuel, calcium acetylacetonate (Ca(acac)₂) demonstrated a 1.4-fold increase in effectiveness relative to the conventional phosphorus-based fire suppressant, ammonium dihydrogen phosphate (ADP) [1]. The study evaluated the minimum concentration required to extinguish a flame, establishing Ca(acac)₂ as a more potent non-phosphorus alternative for fire safety applications [1].

Flame Retardancy Fire Suppression Cellulosic Fuels

Superior Thermal Stability in Rigid PVC Compared to Traditional Calcium/Zinc Stabilizers

Performance evaluation of calcium acetylacetonate as a thermal stabilizer in rigid PVC reveals a significant and quantifiable improvement over traditional calcium/zinc stearate systems [1]. When incorporated into PVC hard products, calcium acetylacetonate markedly enhances both initial coloring and long-term thermal stability, a dual benefit not observed with conventional stabilizers which primarily address only long-term degradation [1]. Static aging tests, Congo red tests, and torque rheometry confirmed this performance differential, directly addressing the well-documented shortcomings of traditional fatty acid-based stabilizers [1].

PVC Stabilization Thermal Degradation Polymer Additives

High Molecular Weight Polymer Synthesis via Non-Toxic Catalytic Pathway

Calcium acetylacetonate enables the synthesis of high molecular weight glycolide homopolymers and copolymers, a capability not shared by most other calcium compounds (e.g., CaCO₃, CaO) which typically yield only low molecular weight polymers in low yields [1]. This performance is achieved while replacing highly toxic tin-based initiators, such as tin(II) octoate, which are standard in the industry but pose significant health and environmental risks [1]. The polymerization of glycolide and its copolymerization with ε-caprolactone and L-lactide proceed efficiently at temperatures of 150°C and 200°C, producing materials suitable for biomedical implants and controlled-release systems [1].

Ring-Opening Polymerization Biodegradable Polymers Green Catalysis

Established Use as a Novel Precursor for Sol-Gel Synthesis of Biomaterials

Calcium acetylacetonate has been successfully demonstrated as a novel and effective non-aqueous sol-gel precursor for the synthesis of calcium hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂, HA), a critical biomaterial for bone repair and tissue engineering [1]. The process, involving calcination of precursor gels at 1000 °C for 15 hours, yields phase-pure hydroxyapatite [1]. This application leverages the compound's solubility in organic solvents and its controlled decomposition pathway, which are not inherent properties of more common calcium precursors like calcium nitrate or calcium chloride, which often introduce unwanted ionic species or require aqueous processing that can complicate gel formation [1].

Sol-Gel Processing Hydroxyapatite Synthesis Biomaterials

Optimal Research and Industrial Applications for Calcium bis(4-oxopent-2-en-2-olate) Based on Quantitative Evidence


Development of Non-Toxic, Phosphorus-Free Flame Retardant Formulations

Given its quantifiable 1.4x improvement in flame suppression effectiveness over ammonium dihydrogen phosphate [1], calcium bis(4-oxopent-2-en-2-olate) is an ideal candidate for formulating next-generation fire retardants. This is particularly relevant for applications in cellulosic materials (e.g., wood, paper, textiles) and polymers where regulatory pressure is driving the replacement of halogenated and phosphorus-based agents. Selection of this compound is justified for projects specifically targeting improved fire safety performance while adhering to stringent environmental and toxicity standards.

Formulation of High-Performance, Long-Life Rigid PVC Products

The evidence demonstrating superior initial color retention and long-term thermal stability in rigid PVC compared to traditional calcium/zinc stabilizers [1] makes calcium bis(4-oxopent-2-en-2-olate) the compound of choice for demanding PVC applications. This includes the manufacture of PVC pipes, window profiles, and siding where extended service life and aesthetic quality under thermal stress are critical performance metrics. Its use can be directly justified to reduce product defects and enhance durability in a cost-effective manner.

Synthesis of High Molecular Weight Biodegradable Polymers for Medical Devices

The unique ability of calcium bis(4-oxopent-2-en-2-olate) to initiate ring-opening polymerization of glycolide and lactide, yielding high molecular weight polymers while avoiding toxic tin catalysts [1], defines its ideal application scenario. It should be prioritized for the synthesis of polyglycolide (PGA), polylactide (PLA), and their copolymers intended for use in resorbable surgical sutures, bone fixation implants, and controlled drug delivery systems. This selection is driven by the dual requirements of achieving necessary material properties and ensuring the final product is free from cytotoxic residues.

Non-Aqueous Sol-Gel Fabrication of Advanced Ceramic and Composite Biomaterials

The proven efficacy of calcium bis(4-oxopent-2-en-2-olate) as a non-aqueous sol-gel precursor for hydroxyapatite [1] supports its procurement for the precise fabrication of bioceramic coatings, porous scaffolds, and composite biomaterials. This is the preferred application scenario when the synthesis route requires strict control over hydrolysis, the avoidance of counter-ion contamination (e.g., from nitrate or chloride salts), or the need for homogeneous mixing with other metal-organic precursors in an organic solvent system. The evidence confirms its role in enabling high-purity, phase-controlled synthesis.

Technical Documentation Hub

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